3-(3,4-Dihydroxyphenyl)propanal
Overview
Description
3-(3,4-Dihydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions and an aldehyde group at the end of a three-carbon chain. This compound is known for its significant role in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-Dihydroxyphenyl)propanal can be synthesized through several methods. One common approach involves the reduction of caffeic acid derivatives. For instance, caffeic acid can be reduced using sodium borohydride in methanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of caffeic acid or its esters. This process typically employs palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3,4-Dihydroxyphenyl)propanoic acid.
Reduction: 3-(3,4-Dihydroxyphenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to various biologically active compounds.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)propanal involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, the aldehyde group can form Schiff bases with amines, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(3,4-Dihydroxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
Caffeic acid: Precursor to 3-(3,4-dihydroxyphenyl)propanal with a carboxylic acid group.
Uniqueness
This compound is unique due to its aldehyde functional group, which allows it to participate in a distinct set of chemical reactions compared to its similar compounds.
Biological Activity
3-(3,4-Dihydroxyphenyl)propanal, a phenolic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀O₃, featuring a propanal group attached to a dihydroxy-substituted phenyl ring. The presence of hydroxyl groups at the 3 and 4 positions enhances its reactivity and biological properties, particularly in antioxidant and antimicrobial activities.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. Its hydroxyl groups can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress. This property is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), suggesting its potential use in managing inflammatory conditions.
3. Antimicrobial Activity
Preliminary studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Redox Reactions : The hydroxyl groups participate in redox reactions, contributing to its antioxidant capacity.
- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which may play a role in its biological effects.
- Modulation of Signaling Pathways : It influences several signaling pathways linked to inflammation and cell survival.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(3,4-Dihydroxyphenyl)lactic acid | Contains a lactic acid structure | Exhibits strong antimicrobial effects |
Hydroxytyrosol | Multiple hydroxyl groups | Known for high antioxidant activity |
Caffeic acid | Contains a carboxylic acid group | Precursor to this compound |
The unique aldehyde functional group in this compound differentiates it from these compounds by allowing it to engage in distinct chemical reactions that enhance its biological activity.
Case Studies
- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro by scavenging free radicals more effectively than similar phenolic compounds .
- Anti-inflammatory Research : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers and improved clinical symptoms, indicating its potential therapeutic role in inflammatory diseases .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)propanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-6,11-12H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBSLHISRRALT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634124 | |
Record name | 3-(3,4-Dihydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545442-98-6 | |
Record name | 3-(3,4-Dihydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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